ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate
CAS No.:
VCID: VC9765761
Molecular Formula: C26H25NO2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate is a synthetic organic compound belonging to the indole derivative family. This compound is characterized by its unique structure, which combines an indole core with a propanoate ester functional group. Such compounds are of significant interest in pharmaceutical and chemical research due to their potential biological activities and applications in drug design. Structural and Chemical InformationTable 1: Key Properties of Ethyl 3-(5-Methyl-2,3-Diphenyl-1H-Indol-1-yl)propanoate
The molecule's structure features:
Synthesis and DerivativesThe synthesis of ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate typically involves:
This compound can be modified to form derivatives such as acids (e.g., 3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid), which may exhibit distinct biological properties . Potential Applications and Biological RelevanceIndole derivatives like ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate are widely studied for their pharmacological potential. While specific data on this compound is limited, related structures have demonstrated:
Data Comparison with Related CompoundsTable 2: Comparison with Similar Indole-Based Compounds Analytical Techniques for CharacterizationTo confirm the identity and purity of ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate:
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Product Name | ethyl 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoate | ||||||||||||
Molecular Formula | C26H25NO2 | ||||||||||||
Molecular Weight | 383.5 g/mol | ||||||||||||
IUPAC Name | ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate | ||||||||||||
Standard InChI | InChI=1S/C26H25NO2/c1-3-29-24(28)16-17-27-23-15-14-19(2)18-22(23)25(20-10-6-4-7-11-20)26(27)21-12-8-5-9-13-21/h4-15,18H,3,16-17H2,1-2H3 | ||||||||||||
Standard InChIKey | LEJNGTVEIZVFCC-UHFFFAOYSA-N | ||||||||||||
SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 | ||||||||||||
Canonical SMILES | CCOC(=O)CCN1C2=C(C=C(C=C2)C)C(=C1C3=CC=CC=C3)C4=CC=CC=C4 | ||||||||||||
PubChem Compound | 1592120 | ||||||||||||
Last Modified | Apr 15 2024 |
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